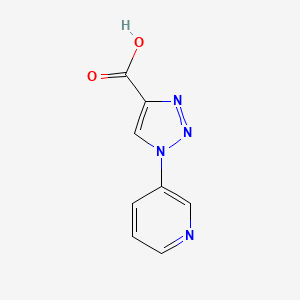![molecular formula C14H17NO2 B1387654 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 1217731-81-1](/img/structure/B1387654.png)
2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates .Applications De Recherche Scientifique
Synthesis of Enantiopure Analogues
2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is used in the synthesis of enantiopure analogues of 3-hydroxyproline, which are novel restricted analogues of this compound. The synthesis involves the Diels-Alder reaction and a method for resolving diastereomers through crystallization, leading to the production of valuable ketones used as precursors for epibatidine analogues (Avenoza et al., 2002).
Development of Glutamic Acid Analogue
This compound is integral in the synthesis of a glutamic acid analogue from L-serine. The process involves a series of reactions including Wittig/Michael reaction and iodosulfonamidation, leading to the formation of a glutamate analogue. This highlights its versatility in synthesizing complex amino acid derivatives (Hart & Rapoport, 1999).
Production of Bridgehead 1-Substituted Derivatives
The compound's versatility is further evidenced in the synthesis of various bridgehead 1-substituted-7-azabicyclo[2.2.1]heptane derivatives. These derivatives include halogen derivatives, obtained through bridgehead radical reactions. This demonstrates the compound's potential in creating diverse molecular structures (Avenoza et al., 2002).
Aza-Diels-Alder Reactions in Aqueous Solution
The compound is used in Aza-Diels-Alder reactions of chiral iminium ions with cyclopentadiene, leading to the synthesis of derivatives such as methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This application is pivotal in asymmetric cycloadditions, contributing to the field of chiral chemistry (Waldmann & Braun, 1991).
Catalytic Potential in Aldol Reactions
Enantiopure 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, derived from this compound, shows significant catalytic potential in direct aldol reactions between acetone and 4-nitrobenzaldehyde. Its use demonstrates higher selectivity compared to its monocyclic analogue, beta-proline, highlighting its importance in catalysis (Armstrong et al., 2009).
Propriétés
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(17)13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAGHEMWVXRIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)
![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)
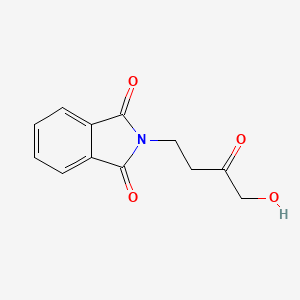
![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)
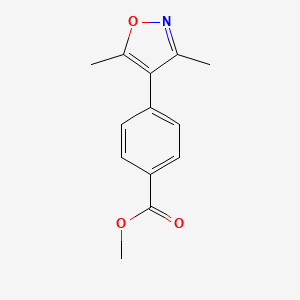
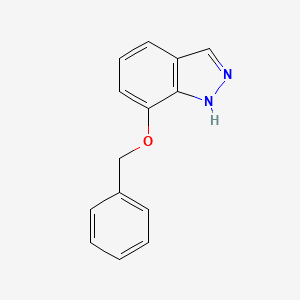
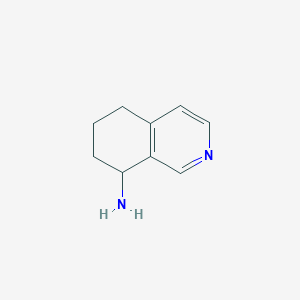
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)
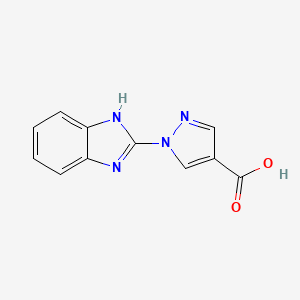
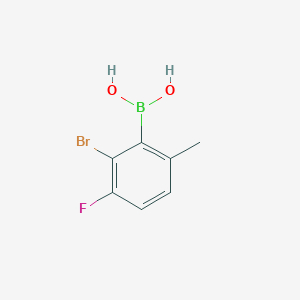
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)
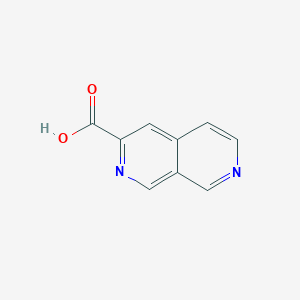
![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)
